

# 3,3,5-Trimethylcyclohexyl methacrylate chemical structure and isomers

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## Compound of Interest

**Compound Name:** 3,3,5-Trimethylcyclohexyl methacrylate

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An In-Depth Technical Guide to **3,3,5-Trimethylcyclohexyl Methacrylate**: Structure, Stereoisomerism, and Application-Defining Properties

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,3,5-Trimethylcyclohexyl methacrylate** (TMCHMA) is a cycloaliphatic methacrylate monomer that imparts significant performance advantages to polymers, including enhanced durability, weatherability, and thermal stability. Its utility in high-performance coatings, adhesives, and specialty resins is directly attributable to its unique chemical structure.<sup>[1][2]</sup> The bulky, sterically hindered trimethylcyclohexyl group is the cornerstone of its performance profile. However, a comprehensive understanding of this monomer requires a deep dive into its stereochemistry. Commercially available TMCHMA is a mixture of cis and trans diastereomers, a fact that has profound implications for its conformational behavior, physicochemical properties, and the ultimate performance of the polymers derived from it.<sup>[3][4][5][6]</sup> This guide elucidates the chemical structure, conformational analysis of its isomers, synthesis pathways, and the causal link between its molecular architecture and its functional properties in polymer systems.

## The Molecular Architecture of 3,3,5-Trimethylcyclohexyl Methacrylate

At its core, TMCHMA is the ester of methacrylic acid and 3,3,5-trimethylcyclohexanol.<sup>[7]</sup> Its molecular formula is C<sub>13</sub>H<sub>22</sub>O<sub>2</sub> and it has a molecular weight of approximately 210.31 g/mol.<sup>[4]</sup> The structure is characterized by two key moieties: the polymerizable methacrylate group and the bulky, saturated trimethylcyclohexyl ring. This cycloaliphatic group is responsible for the monomer's desirable properties, such as low shrinkage and high glass transition temperature (T<sub>g</sub>) in the resulting polymer.<sup>[2]</sup>

The IUPAC name for this compound is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.<sup>[7]</sup>

Caption: General Chemical Structure of **3,3,5-Trimethylcyclohexyl Methacrylate**.

## Stereoisomerism and Conformational Analysis: The Key to Understanding TMCHMA

The substitution pattern on the cyclohexane ring gives rise to stereoisomerism. The carbons C1 (bearing the ester group) and C5 (bearing a methyl group) are stereocenters. This results in the existence of two diastereomers: cis and trans.

- Cis-isomer: The methacrylate group and the C5-methyl group are on the same side of the cyclohexane ring.
- Trans-isomer: The methacrylate group and the C5-methyl group are on opposite sides of the ring.

These isomers are not energetically equivalent and their relative stability is dictated by the principles of conformational analysis, specifically the minimization of steric strain in the chair conformation of the cyclohexane ring.<sup>[9]</sup>

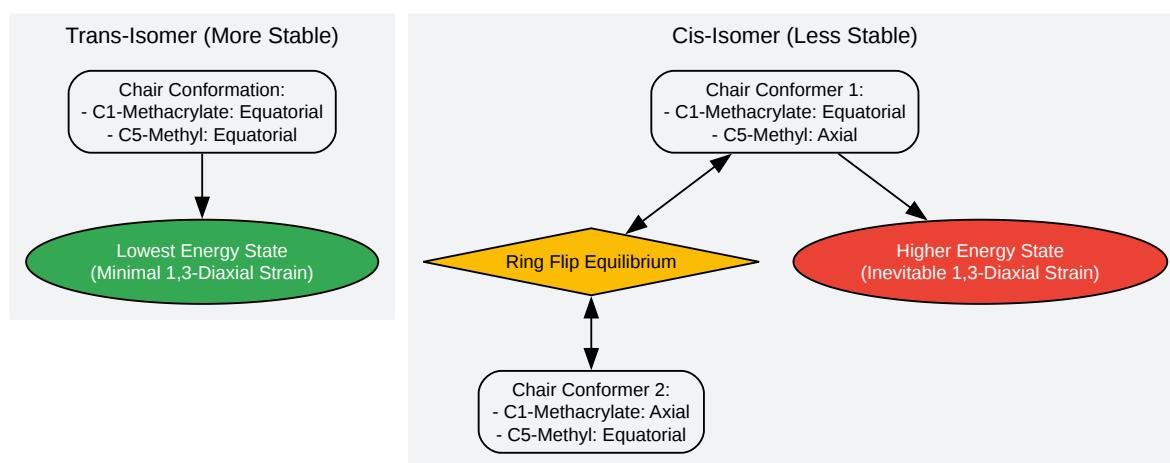
## The Chair Conformation and Steric Hindrance

Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, bulky substituents are significantly more stable in the equatorial position.<sup>[10][11]</sup> A group in the axial position experiences steric clash with the other two axial hydrogens on the same side of the ring.

For TMCHMA, the substituents are the large methacrylate group, a methyl group at C5, and a gem-dimethyl group at C3. The gem-dimethyl group at C3 will always have one axial and one equatorial methyl group, acting as a conformational anchor. The critical analysis lies in the relative positions of the C1-methacrylate and C5-methyl groups.

- **Trans-Isomer Analysis:** In the most stable chair conformation of the trans-isomer, both the bulky methacrylate group (at C1) and the methyl group (at C5) can occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions and represents the most stable conformation of the molecule.
- **Cis-Isomer Analysis:** For the cis-isomer, it is impossible for both the C1-methacrylate and C5-methyl groups to be equatorial simultaneously. A ring-flip will interconvert the two chair conformations. In one conformer, the methacrylate group is equatorial and the C5-methyl group is axial. In the other, the methacrylate group is axial and the C5-methyl is equatorial. Given that the methacrylate group is significantly larger than the methyl group, the conformation where the methacrylate group is equatorial will be strongly favored, but this still leaves the C5-methyl group in a sterically unfavorable axial position.<sup>[2]</sup>

**Conclusion:** The trans-isomer is thermodynamically more stable than the cis-isomer because it can adopt a conformation where both of its largest substituents are in the low-energy equatorial positions, minimizing overall steric strain.



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Caption: Conformational Stability of Cis and Trans Isomers of TMCHMA.

## Physicochemical Properties

The commercial product is typically a mixture of these isomers, which exists as a clear liquid at room temperature.<sup>[5]</sup> The properties of this mixture are well-documented, but data for the individual, separated isomers are scarce. The distinct molecular shapes of the cis and trans isomers would be expected to lead to differences in their physical properties due to variations in how efficiently the molecules can pack together.

Table 1: Physicochemical Properties of **3,3,5-Trimethylcyclohexyl Methacrylate** (Mixture of Isomers)

Property	Value	Source(s)
CAS Number	7779-31-9	[4][5]
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O <sub>2</sub>	[4]
Molecular Weight	210.31 g/mol	[4][5]
Appearance	Liquid	[5]
Melting Point	-15 °C (lit.)	[5][12]
Boiling Point	79 °C at 1 mmHg (lit.)	[5][12]
Density	0.93 g/mL at 25 °C (lit.)	[5][12]
Refractive Index (n <sub>20/D</sub> )	1.456 (lit.)	[5][12]

The more stable and linear shape of the trans-isomer would likely allow for more efficient crystal packing, suggesting it would have a higher melting point than the cis-isomer if they were crystallized.

## Synthesis of **3,3,5-Trimethylcyclohexyl Methacrylate**

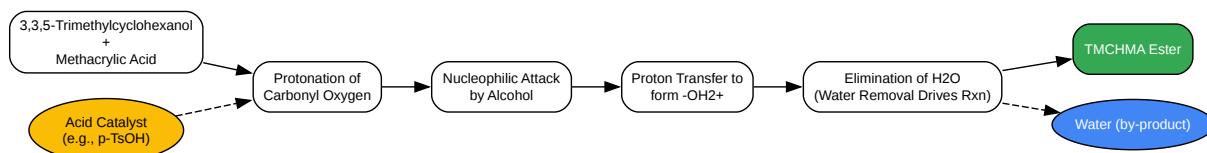
The most common and industrially viable method for synthesizing TMCHMA is the direct Fischer esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.<sup>[9]</sup> This is an equilibrium-controlled reaction.

## The Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.

- Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of methacrylic acid, which activates the carbonyl carbon, making it more electrophilic.
- Nucleophilic Attack: The hydroxyl group of 3,3,5-trimethylcyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed by deprotonation.

To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water by-product as it is formed, often using a Dean-Stark apparatus.<sup>[9]</sup>



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Caption: Workflow for Fischer Esterification Synthesis of TMCHMA.

## Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on standard esterification procedures.

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.
- **Charging Reactants:** To the flask, add 3,3,5-trimethylcyclohexanol (1.0 eq), methacrylic acid (1.1 eq), a polymerization inhibitor (e.g., 200 ppm MEHQ), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).
- **Catalyst Addition:** Add the acid catalyst, such as p-toluenesulfonic acid (0.5-2.0 mol% of the total reactant weight).
- **Reaction:** Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.
- **Workup:** Once the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final TMCHMA product.

## Polymerization and Impact on Material Properties

TMCHMA undergoes free-radical polymerization, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or peroxide systems.<sup>[9]</sup> The monomer's structure is directly responsible for the high-performance characteristics of poly(TMCHMA).

- **High Glass Transition Temperature (T<sub>g</sub>):** The bulky and rigid trimethylcyclohexyl group severely restricts the rotational freedom of the polymer backbone. This results in a high glass transition temperature, meaning the material remains hard and rigid at elevated temperatures. While specific data for poly(TMCHMA) is not widely published, the closely related poly(cyclohexyl methacrylate) exhibits a T<sub>g</sub> of around 86-100°C.<sup>[13][14]</sup> The additional methyl groups on TMCHMA would be expected to further increase this value.
- **Weatherability and UV Resistance:** The saturated cycloaliphatic ring is inherently resistant to degradation by UV light and oxidation, contributing to excellent long-term weatherability in

outdoor applications.[1][11]

- Chemical Resistance and Hydrophobicity: The large, nonpolar alkyl structure provides a high degree of hydrophobicity, leading to excellent water and chemical resistance.[1][2]
- Low Shrinkage: The significant bulk of the monomer means that fewer monomer units are required per unit volume. This leads to lower volumetric shrinkage during polymerization compared to smaller monomers like methyl methacrylate (MMA).[2]

## Conclusion

**3,3,5-Trimethylcyclohexyl methacrylate** is more than a simple monomer; it is a performance-enhancing building block whose properties are deeply rooted in its stereochemistry. The existence of cis and trans isomers, and the significant energetic preference for the trans isomer to adopt a low-strain di-equatorial conformation, are critical to understanding its behavior. This molecular-level architecture translates directly into macroscopic material advantages, including high Tg, exceptional durability, and low polymerization shrinkage. For scientists and professionals in materials and drug development, a thorough grasp of the structure-property relationships of TMCHMA is essential for harnessing its full potential in the design of next-generation high-performance polymers.

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